3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
Overview
Description
Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact mechanism of action of benzodiazepines is not known, but they appear to work by affecting neurotransmitters in the brain, chemicals that nerves release in order to
Scientific Research Applications
Synthesis Techniques and Applications in Chemistry and Medicine : A study by Geng et al. (2019) discusses a novel strategy for synthesizing benzo[e][1,4]diazepin-3-ones. This method is efficient, uses mild reaction conditions, and has a broad substrate scope. It has potential applications in both chemistry and medicine (Geng et al., 2019).
Structural Studies in Organic Synthesis and Catalysis : Hromatka et al. (1973) have shown that substituted 5-Phenyl-1H-thieno[3,4-e]1,4-diazepin-2(3H)-ones are promising for structural studies in organic synthesis and catalysis (Hromatka et al., 1973).
Potential Therapeutic Applications : Shaabani et al. (2009) presented a method for synthesizing benzo[b][1,5]diazepine derivatives, which have potential applications as anxiolytics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecytokinetics (Shaabani et al., 2009).
Applications in Alzheimer's Disease : Churcher et al. (2003) designed benzodiazepine-containing gamma-secretase inhibitors for Alzheimer's disease. These inhibitors have shown excellent in vitro potency and could be used for radioligand binding assays (Churcher et al., 2003).
Neurotropic Activities : A study by Gaponov et al. (2016) revealed that new 1,5-benzodiazepine-2-ones have high antihypoxic, tranquilizing, and anticonvulsant activity in vivo, with certain compounds showing high anticonvulsant activity (Gaponov et al., 2016).
Antimicrobial, Analgesic, and Anti-Inflammatory Activities : Bhat et al. (2014) found that novel benzodiazepine derivatives show promising antimicrobial, analgesic, and anti-inflammatory activities. These properties indicate potential for pharmaceutical development (Bhat et al., 2014).
Cytotoxic Activity against Cancer Cell Lines : Research by Liszkiewicz (2002) demonstrated that certain compounds in a synthesized series showed cytotoxic activity in vitro against human cancer cell lines, suggesting potential applications in cancer therapy (Liszkiewicz, 2002).
properties
IUPAC Name |
3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWASGDJOVNIDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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